Phascoline

描述

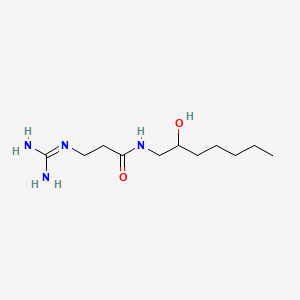

Structure

3D Structure

属性

CAS 编号 |

50767-84-5 |

|---|---|

分子式 |

C11H24N4O2 |

分子量 |

244.33 g/mol |

IUPAC 名称 |

3-(diaminomethylideneamino)-N-(2-hydroxyheptyl)propanamide |

InChI |

InChI=1S/C11H24N4O2/c1-2-3-4-5-9(16)8-15-10(17)6-7-14-11(12)13/h9,16H,2-8H2,1H3,(H,15,17)(H4,12,13,14) |

InChI 键 |

ACKSKQGOKMPSOD-UHFFFAOYSA-N |

SMILES |

CCCCCC(CNC(=O)CCN=C(N)N)O |

规范 SMILES |

CCCCCC(CNC(=O)CCN=C(N)N)O |

同义词 |

N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine phascoline |

产品来源 |

United States |

Biosynthetic Pathways and Precursor Biogenesis of Phascoline

Elucidation of Phascoline Biosynthesis through Isotopic Labeling Studies

Isotopic labeling is a definitive technique used to trace the journey of atoms from simple precursors to a final complex molecule. nih.govnih.govwikipedia.orgresearchgate.net While direct isotopic labeling studies on this compound itself are not extensively documented in publicly available literature, the biosynthetic pathways of its core components can be inferred from established biochemical principles and studies on analogous structures.

Biogenetic Origins of the N-Amidino-β-Alanine Moiety from Uracil Degradation

The N-amidino-β-alanine moiety is a key structural feature of this compound. Its biosynthesis is proposed to occur in two main stages: the formation of the β-alanine backbone and the subsequent addition of the amidino group.

The β-alanine portion is widely recognized to originate from the catabolism of the pyrimidine base, uracil. nih.govnih.gov This degradation pathway involves a series of enzymatic steps:

Reduction of Uracil: The process initiates with the reduction of uracil to dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase.

Hydrolytic Ring Opening: Dihydrouracil then undergoes hydrolytic ring cleavage by dihydropyrimidinase to yield N-carbamoyl-β-alanine.

Hydrolysis to β-Alanine: Finally, the enzyme β-ureidopropionase hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, along with the release of ammonia and carbon dioxide.

The amidino group (-C(=NH)NH2) is almost universally derived from the guanidino group of the amino acid L-arginine. embopress.orgwikipedia.org The transfer of this functional group is catalyzed by a class of enzymes known as amidinotransferases. researchgate.netresearchgate.netembopress.orgwikipedia.orgnih.govebi.ac.uknih.gov These enzymes facilitate the transfer of the amidino group from arginine to an acceptor molecule, which in this case would be the amino group of β-alanine, to form the N-amidino-β-alanine moiety.

Table 1: Proposed Precursors and Enzymes in the Biosynthesis of the N-Amidino-β-Alanine Moiety

| Moiety Component | Precursor Molecule | Key Enzyme Class |

| β-Alanine | Uracil | Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, β-Ureidopropionase |

| Amidino Group | L-Arginine | Amidinotransferase |

Investigation of the Acyclic Lipid Amine Component: Environmental vs. Endogenous Origin

The second major component of this compound is an acyclic lipid amine. The origin of such lipid chains in marine invertebrates can be complex, arising from either endogenous biosynthesis (de novo synthesis) or through the assimilation of lipids from their diet or symbiotic organisms. mdpi.comresearchgate.netnih.govcsic.es

Endogenous Origin: Many marine invertebrates possess the enzymatic machinery to synthesize fatty acids and their derivatives de novo. mdpi.comnih.gov This process typically starts from acetyl-CoA and involves a series of condensation reactions catalyzed by fatty acid synthases to build the carbon chain. Subsequent modifications, such as desaturation and elongation, can lead to a variety of lipid structures. The amine functionality could be introduced through the action of transaminases or other enzymes capable of nitrogen incorporation.

Environmental Origin: The marine environment is rich in diverse lipid molecules produced by phytoplankton, bacteria, and other microorganisms. mdpi.comnih.govnih.govresearchgate.net Marine invertebrates, particularly filter feeders, can accumulate these lipids through their diet. These exogenous lipids can then be modified by the invertebrate's own metabolic enzymes to produce the specific acyclic lipid amine required for this compound biosynthesis. The determination of whether the acyclic lipid amine component of this compound is of environmental or endogenous origin would necessitate detailed isotopic labeling studies using precursors such as labeled acetate (for de novo synthesis) and labeled fatty acids (for dietary uptake).

Comparative Biosynthetic Routes of this compound and Structurally Related Guanidine (B92328) Amides

The biosynthesis of this compound can be further understood by comparing it with the proposed biosynthetic pathways of other structurally related guanidine amides found in marine organisms, such as Phascolosomine congeners, Complanines, and Carunculines.

Distinct Precursor Incorporation in Phascolosomine Congeners

Phascolosomine and its congeners are also guanidine-containing compounds isolated from marine invertebrates. While specific isotopic labeling studies on these compounds are scarce, their structures suggest the incorporation of different amino acid and lipid precursors compared to this compound. For instance, the guanidino-containing portion of some congeners might be derived from amino acids other than β-alanine, potentially arising from the decarboxylation of arginine to agmatine (B1664431), followed by further modifications. The lipid components also exhibit variability in chain length and saturation, indicating the utilization of a range of fatty acid precursors, either from endogenous synthesis or dietary sources.

Table 2: Hypothetical Precursor Variation in Phascolosomine Congeners

| Congener Feature | Potential Precursor(s) |

| Guanidine Moiety | L-Arginine, Agmatine |

| Amine Component | Various amino acids (via decarboxylation) |

| Lipid Component | Diverse fatty acids (variable chain length and saturation) |

Proposed Biosynthetic Connections to Complanines and Carunculines

Complanines and Carunculines are other classes of marine natural products that feature guanidine or related functionalities. While their biosynthetic pathways have not been fully elucidated, their structures offer clues to potential biosynthetic connections with this compound.

The biosynthesis of these more complex alkaloids likely involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which are common in the production of complex marine natural products. nih.gov It is plausible that a common biosynthetic intermediate, such as an activated fatty acid or a guanidinated amino acid, could be channeled into different pathways leading to the formation of this compound, Complanines, or Carunculines. The structural diversity within these families of compounds could arise from the combinatorial use of different starter and extender units in a PKS/NRPS assembly line, as well as variations in tailoring enzymes that modify the final products. The presence of the guanidine moiety in all these compounds strongly suggests a shared evolutionary origin of the enzymatic machinery for its incorporation, likely involving an arginine-utilizing amidinotransferase. nih.govresearchgate.netnih.govrsc.orgmdpi.com

Structural Relationships and Chemodiversity of Phascoline Analogues

Comparative Structural Analysis of Phascoline within the Phascolosomine Family

This compound is a guanidine (B92328) amide that was first isolated from the sipunculid worm Phascolion strombus. It belongs to a family of related compounds known as phascolosomines, which were originally discovered in other sipunculids such as Golfingia vulgaris and Golfingia elongata nih.gov. The core structure of these molecules consists of a guanidine group linked via an amide bond to a lipidic chain.

A detailed comparative analysis of this compound and its analogues, particularly the more recently identified phascolosomines A–F from Phascolosoma granulatum, reveals both conserved structural motifs and notable variations. The proposed structure of this compound is N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine. In comparison, the originally described Phascolosomine is N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine. The newer additions to this family, Phascolosomines A-F, all share a common architecture: a terminal guanidine moiety, a central amide linkage, and a terminal isobutyl group acs.orgacs.orgfigshare.com.

The primary points of structural divergence within the Phascolosomine family lie in the nature of the acyl and amine portions of the molecule, as well as substitutions on the lipidic chain. For instance, the difference between this compound and the original Phascolosomine is the substitution on the beta-carbon of the guanidino-acyl group (hydrogen in this compound, methyl in Phascolosomine) and the nature of the substituent at the 2-position of the heptylamine chain (hydroxyl vs. methoxy).

The structural variations among Phascolosomines A-F further highlight the chemodiversity of this family. These variations include differences in the length and saturation of the lipidic chain and the presence of additional functional groups. This structural plasticity within a common molecular framework is a hallmark of many families of marine natural products and suggests a biosynthetic pathway that allows for the generation of multiple related compounds.

Table 1: Structural Comparison of this compound and Selected Phascolosomine Analogues

| Compound Name | Proposed Chemical Structure | Key Structural Features |

|---|---|---|

| This compound | N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine | Guanidino-propionyl group, 2-hydroxy-n-heptylamine chain |

| Phascolosomine | N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine | Guanidino-isobutyryl group, 2-methoxy-n-heptylamine chain |

| Phascolosomine A | C₁₄H₂₉N₄O₂⁺ | Terminal guanidine, central amide, terminal isobutyl group |

| Phascolosomine B | C₁₂H₂₇N₄O⁺ | Terminal guanidine, central amide, terminal isobutyl group |

| Phascolosomine C | C₁₃H₂₉N₄O⁺ | Terminal guanidine, central amide, terminal isobutyl group |

| Phascolosomine D | C₁₄H₂₉N₄O⁺ | Terminal guanidine, central amide, terminal isobutyl group |

| Phascolosomine E | C₁₄H₃₁N₄O⁺ | Terminal guanidine, central amide, terminal isobutyl group |

| Phascolosomine F | C₁₁H₂₅N₄O⁺ | Terminal guanidine, central amide, terminal isobutyl group |

Structural Homologies and Divergences with Other Guanidine Amides in Marine Annelids

The structural features of this compound and its analogues can be better understood by comparing them with other guanidine-containing and amide-linked compounds found in marine annelids, such as Complanines and Carunculines.

While not guanidine amides in the strictest sense, Complanines and Carunculines share with this compound the presence of a positively charged moiety and a lipidic chain, suggesting a convergent evolutionary strategy for the production of bioactive molecules. Complanine, isolated from the fireworm Eurythoe complanata, is characterized by a trimethylammonium head group attached to an unsaturated carbon chain. Similarly, Carunculines, found in the fireworm Hermodice carunculata, are betaine-derived compounds that possess two terminal ammonium groups and variable alkyl chains.

The common structural theme is the combination of a hydrophilic, positively charged "head" with a lipophilic, hydrocarbon "tail". This amphipathic nature is a key determinant of the physical and biological properties of these molecules, including their potential to interact with cell membranes.

The positively charged guanidinium (B1211019) group in this compound and the ammonium groups in Complanines and Carunculines are crucial for their biological activity. At physiological pH, these groups are protonated, allowing them to form strong ionic interactions with negatively charged biological macromolecules such as proteins and nucleic acids, as well as the phosphate head groups of cell membranes.

Advanced Spectroscopic and Chromatographic Methodologies for Phascoline Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Phascoline. Through a combination of one- and two-dimensional experiments, it is possible to determine the precise connectivity of atoms and infer their spatial arrangement.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, governed by spin-spin coupling. For this compound, one would anticipate signals corresponding to the terminal methyl group of the heptyl chain, the various methylene (CH₂) groups, the methine (CH) proton attached to the hydroxyl group, and the protons of the 3-guanidinopropionyl moiety.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift of these signals helps to identify the type of carbon (e.g., alkyl, alcohol-bearing, amide, guanidinium). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the structure of this compound. These values are predictive, based on standard chemical shift ranges for similar functional groups. nih.govresearchgate.netresearchgate.net

| Position | ¹³C Shift (δc, ppm) | ¹H Shift (δH, ppm) | Multiplicity | Integration |

| 1 | ~157 | - | - | - |

| 2 | ~40 | ~3.4 | t | 2H |

| 3 | ~36 | ~2.6 | t | 2H |

| 4 | ~172 | - | - | - |

| 1' | ~45 | ~3.2 | m | 2H |

| 2' | ~69 | ~3.8 | m | 1H |

| 3' | ~34 | ~1.4 | m | 2H |

| 4' | ~29 | ~1.3 | m | 2H |

| 5' | ~25 | ~1.3 | m | 2H |

| 6' | ~22 | ~1.3 | m | 2H |

| 7' | ~14 | ~0.9 | t | 3H |

Note: This table presents expected chemical shift values for this compound based on its known structure. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. mmsl.cz

Correlation Spectroscopy (COSY) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. dntb.gov.ua In this compound, COSY spectra would show correlations between adjacent protons, allowing for the unambiguous tracing of the n-heptylamine and 3-guanidinopropionyl spin systems as two distinct fragments.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is a heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. dokumen.pub This is crucial for connecting the fragments identified by COSY. For instance, HMBC correlations from the N-H proton of the amide to the carbonyl carbon (C-4) and the first carbon of the heptyl chain (C-1') would definitively link the two main parts of the molecule. It would also confirm the placement of the guanidino group by showing correlations from the C-2 methylene protons to the guanidinium (B1211019) carbon (C-1).

Rotating Frame Overhauser Effect Spectroscopy (ROESY) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. acs.org For flexible molecules like this compound, ROESY can provide insights into preferred conformations by revealing through-space proximities between different parts of the alkyl chains.

This compound possesses a single stereocenter at the C-2' position bearing the hydroxyl group. Determining its absolute configuration is a critical final step in structural elucidation.

Electronic Circular Dichroism (ECD) Spectroscopy : ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative Cotton effects, can be compared with theoretical spectra calculated for the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. This technique has been successfully used for analogues of this compound. acs.org

Mosher's Ester Analysis : This powerful NMR-based method involves the chemical derivatization of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters. grafiati.comjst.go.jpcanterbury.ac.nz The ¹H NMR spectra of these two diastereomers will show slight differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter. By analyzing the sign of these Δδ values, the absolute configuration of the alcohol can be unambiguously determined. alameed.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₂₄N₄O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. Analyzing the masses of the resulting fragment ions helps to corroborate the proposed structure.

Plausible Fragmentation Pathway for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| [M+H - C₇H₁₅OH]⁺ | Cleavage of the amide bond (loss of 2-heptanol) |

| [C₄H₁₀N₄O]⁺ | Fragment corresponding to the protonated guanidinopropionyl moiety |

Chromatographic Techniques for Isolation, Separation, and Purity Assessment of this compound and its Analogues

The isolation of this compound from its natural source, the marine sipunculid worm, requires a multi-step chromatographic process to separate it from a complex mixture of other metabolites.

Extraction : The process typically begins with the exhaustive extraction of the source material using a solvent mixture, such as methanol/dichloromethane. acs.org

Fractionation : The crude extract is then subjected to an initial, coarse separation. A common method is Vacuum Liquid Chromatography (VLC) or column chromatography using a reversed-phase stationary phase like C18 silica gel. acs.org The column is eluted with solvents of decreasing polarity (e.g., from water to methanol), separating the components into fractions based on their polarity.

Purification : Fractions containing the target compound, identified by techniques like Thin-Layer Chromatography (TLC) or analytical HPLC, are further purified. Semipreparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used to achieve final purification, yielding the pure compound. acs.org

Purity Assessment : The purity of the isolated this compound is typically assessed using analytical HPLC coupled with a detector like a Diode Array Detector (DAD) or a mass spectrometer, which should show a single, sharp peak for the pure compound.

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

The final, unambiguous structure of this compound is not determined by a single technique but by the logical integration of all collected data. The process can be summarized as follows:

HRMS provides the molecular formula (C₁₁H₂₄N₄O₂).

¹³C NMR indicates the number of unique carbons (11) and their types (alkyl, C-O, C=O, guanidinium).

¹H NMR provides information on the proton environments and, along with COSY, helps to build molecular fragments (the heptyl chain and the propionyl chain).

HMBC experiments connect these fragments across the amide bond and establish the positions of the hydroxyl and guanidino groups.

Finally, Mosher's ester analysis or ECD spectroscopy is used to assign the absolute configuration of the C-2' stereocenter.

By assembling these pieces of evidence, the complete and correct structure of this compound as N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine is confidently established.

Synthetic and Semisynthetic Chemical Strategies for Phascoline and Derivatives

Rationale for De Novo Total Chemical Synthesis of Phascoline

The total synthesis of natural products like this compound—a term representing the core structure of the phascolosomine family—is a significant endeavor in organic chemistry. The primary motivations for undertaking a de novo total synthesis are multifaceted and scientifically critical.

Structural Verification: Although modern spectroscopic techniques like NMR provide powerful tools for structure elucidation, the definitive confirmation of a novel molecular architecture is unequivocally achieved through its unambiguous total synthesis from precursors of known structure. acs.orgwikipedia.org Synthesizing the proposed structure of this compound and its congeners would rigorously validate the assigned connectivity and stereochemistry.

Access to Material for Biological Studies: Natural products are often isolated in minute quantities from their source organisms, which can be scarce or difficult to harvest. wikipedia.org The phascolosomines, for instance, were found to comprise approximately 3% of the dry mass of Phascolosoma granulatum, but obtaining large quantities for extensive biological screening remains a challenge. acs.org A successful total synthesis provides a reliable and scalable route to access these compounds, overcoming the limitations of isolation from natural sources and enabling in-depth pharmacological investigation. wikipedia.org

Foundation for Analogue Development: A key advantage of total synthesis is the ability to create structural analogues that are not accessible from the natural source. wikipedia.org By establishing a flexible synthetic route, chemists can systematically modify different parts of the this compound scaffold. This allows for the exploration of structure-activity relationships (SAR), helping to identify the key structural features responsible for any biological activity and potentially leading to the development of derivatives with enhanced potency or novel properties.

Methodological Considerations for the Synthesis of Structural Analogues and Derivatives

The development of structural analogues of this compound is crucial for probing its biological function. The natural diversity observed in the phascolosomine family, which includes variations in the aliphatic chain and N-methylation of the amide, provides a blueprint for synthetic modifications. acs.org

Key considerations for synthesizing analogues would involve:

Aliphatic Chain Modification: The aliphatic chain linking the isobutyl terminus and the amide core can be systematically altered. Synthetic routes can be designed to introduce variations such as:

Changes in chain length (homologation or shortening).

Introduction of unsaturation (double or triple bonds), as seen in Phascolosomine D. acs.org

Incorporation of branching or cyclic moieties to constrain the molecule's conformation.

Installation of various functional groups (e.g., hydroxyls, ethers, halogens) to modulate polarity and metabolic stability.

Amide Bond Modification: The central amide linkage is another key site for modification. Phascolosomine E features an N-methylated amide, suggesting that substitution on the amide nitrogen is a viable strategy. acs.org Analogues could include different N-alkyl or N-aryl groups. Furthermore, the amide bond could be replaced with bioisosteres, such as esters, sulfonamides, or reversed amides, to explore the importance of this linkage for molecular interactions.

Guanidine (B92328) Group Derivatization: The terminal guanidine group is a strong base and a key hydrogen-bonding motif. lookchem.comnih.gov While retaining this group is likely important, derivatives could be prepared by installing substituents on the guanidinyl nitrogens. Protecting group strategies are critical during the synthesis to manage the high basicity and nucleophilicity of the guanidine moiety.

The synthesis of such derivatives would likely employ standard peptide coupling reagents for amide bond formation and established guanidinylation methods to install the terminal functional group. luxembourg-bio.com

Table 1: Naturally Occurring Phascolosomine Structures

| Compound | Molecular Formula | Structural Features |

|---|---|---|

| Phascolosomine A | C12H27N4O+ | Saturated C7 aliphatic chain |

| Phascolosomine B | C13H29N4O+ | Saturated C8 aliphatic chain |

| Phascolosomine C | C14H31N4O+ | Saturated C9 aliphatic chain |

| Phascolosomine D | C14H29N4O+ | C9 aliphatic chain with C=C bond |

| Phascolosomine E | C14H31N4O+ | N-methylated amide, saturated C8 chain |

| Phascolosomine F | C15H33N4O+ | N-methylated amide, saturated C9 chain |

Data sourced from NMR analysis of compounds isolated from Phascolosoma granulatum. acs.org

Convergent Synthetic Approaches for Complex Linear Guanidine Amides

A logical convergent disconnection for this compound would be at the central amide bond. This approach would involve two primary synthetic pathways:

Synthesis of the Aliphatic Acid Fragment: This route would focus on constructing the isobutyl-terminated aliphatic chain. This fragment could be prepared as a carboxylic acid, acid chloride, or other activated species ready for amide coupling. This pathway allows for straightforward modification of the chain length and functionality, as discussed previously.

Synthesis of the Guanidino-amine Fragment: This route would provide the guanidine-containing portion of the molecule. The natural phascolosomines contain a unit derived from agmatine (B1664431) (4-guanidinobutylamine). acs.org This fragment would be prepared with a protected guanidine group and a free amine for the subsequent coupling reaction.

Proposed Biological Roles and Mechanistic Hypotheses of Phascoline

Theoretical Frameworks for the Function of Guanidine-Containing Marine Metabolites

Guanidine-containing natural products from marine organisms exhibit a wide array of biological activities. These activities include cytotoxic, antiviral, and antiparasitic properties, among others. The guanidine (B92328) group itself is a strong organic base, enabling it to interact with carboxylates, phosphates, and metals. The guanidinium (B1211019) cation can participate in specific interactions between ligands and receptors or enzymes and substrates. While many marine guanidine alkaloids show promising biological activities, the mechanisms of action can vary significantly depending on the compound's structure and the biological model used. Some guanidine-containing metabolites have been shown to induce cancer cell death through mechanisms potentially related to the induction of MAP kinases, reactive oxygen species (ROS), or apoptosis.

Hypothesized Secondary Metabolic Functions within Sipunculid Organisms

Phascoline and phascolosomine are present in remarkably high concentrations in sipunculid worms, constituting approximately 3% of the organism's dry mass. This high concentration strongly suggests a substantial biological function. Unlike typical guanidine-containing metabolites in Annelida that function as phosphogens for energy storage, this compound and phascolosomine are not associated with primary metabolic functions. This indicates a potential role as secondary metabolites. One hypothesis suggests that this compound and phascolosomine may function as toxins, based on observations of in vivo lethality and negative chronotropic activity in earlier studies. Their concentration primarily in the viscera of sipunculids is similar to the distribution of linear amides in marine fireworms, where these compounds are reported to be defensive irritants.

Exploration of Mechanistic Interactions with Cellular Components (e.g., Enzymes, Metabolic Proteins)

While specific detailed research findings on the direct mechanistic interactions of this compound with isolated cellular components like enzymes or metabolic proteins are limited in the provided search results, the general properties of guanidine compounds offer theoretical insights. The basic nature of the guanidine group allows it to bind to negatively charged entities such as carboxylates and phosphates, which are integral parts of proteins and enzymes. This interaction could potentially modulate enzyme activity or interfere with metabolic pathways. Research into this compound and its derivatives might uncover roles in biological processes, possibly including interactions with enzymes. The amphiphilic nature of this compound could also enable it to interact with membranes.

Chemical Ecological Dynamics and Inter-Species Interactions Involving this compound

The presence of high concentrations of this compound in sipunculid worms, coupled with the hypothesis of it potentially acting as a toxin or defensive irritant, suggests a role in the chemical ecology of these organisms. Marine organisms frequently utilize secondary metabolites for defense against predators, deterrence of fouling organisms, or in competitive interactions. The similar distribution pattern of this compound in sipunculids and defensive irritants in fireworms (Hermodice carunculata) supports the idea of a potential defensive function for this compound. In fireworms, defensive compounds are delivered via their stinging dorsal chaetae, causing inflammation. While sipunculids lack such structures, the presence of potential irritants or toxins could deter predation. Research into the chemical ecology of marine invertebrates is ongoing, and understanding the role of compounds like this compound can shed light on the complex interactions within benthic environments.

Future Research Directions and Perspectives in Phascoline Chemistry

Systematic Bioprospection for Novel Phascoline-Related Compounds in Understudied Marine Taxa

Systematic bioprospection in understudied marine organisms, including annelids and other marine invertebrates, represents a significant future direction for discovering novel compounds structurally or functionally related to this compound. acs.orgresearchgate.netbiotechrep.ir The marine environment, covering over 70% of the planet, remains largely unexplored, offering vast potential for identifying bioactive secondary metabolites. biotechrep.irugent.be Sipunculid worms, the source of this compound, have already demonstrated their capacity to produce unique guanidine (B92328) alkaloids, such as the phascolosomines A–F. acs.org Future efforts should focus on targeted exploration of diverse marine taxa, particularly those from underexplored regions or ecological niches. biotechrep.irugent.bestockholmresilience.org This involves creating comprehensive libraries of extracts and fractions from these organisms and employing modern screening methods to assess their chemodiversity. acs.org Techniques like MS and NMR-based screening have already proven effective in identifying highly concentrated guanidine alkaloids in sipunculids. acs.org Expanding these bioprospecting efforts to a wider range of marine life could uncover a spectrum of this compound-like structures with potentially varied biological activities or ecological roles. biotechrep.irstockholmresilience.org Increasing evidence in bioprospection emphasizes the necessity of studying poorly investigated marine invertebrates to expand knowledge on animal venom biology and other natural products. researchgate.net

Advanced Research in Biosynthetic Pathway Engineering for Sustainable Production

Understanding and engineering the biosynthetic pathways responsible for this compound production is a critical area for future research, particularly for enabling sustainable production. Biosynthetic pathway engineering involves elucidating the sequence of enzymatic reactions that lead to the formation of a natural product and then manipulating these pathways, often in heterologous hosts like bacteria, yeast, or plants, to improve yield or produce analogs. dtu.dkresearchgate.netfrontiersin.orgcaltech.edu While the specific biosynthetic route for this compound in sipunculid worms is not detailed in the provided information, research into similar guanidine-containing metabolites in annelids suggests they might be associated with phosphogens for energy storage, hinting at potential metabolic links. acs.org Future research should aim to identify the genes and enzymes involved in this compound biosynthesis in its native producers. Techniques like genome sequencing, transcriptomics, and proteomics of this compound-rich tissues (such as the viscera) could help pinpoint the relevant biosynthetic machinery. acs.orgresearchgate.net Once the pathway is understood, metabolic engineering strategies can be applied. These could include reconstructing the natural pathway in a microbial host, optimizing enzyme expression levels, blocking competitive pathways, and enhancing precursor supply to improve this compound yield. dtu.dkresearchgate.netmdpi.com Designing synthetic or artificial pathways could also be explored to create more efficient production routes or generate novel this compound derivatives through combinatorial biosynthesis. dtu.dkfrontiersin.orgmdpi.com Cell-free systems are also emerging as platforms for rapid prototyping and engineering of biosynthetic pathways. caltech.edu

Development of High-Throughput Analytical Platforms for this compound Profiling

The development of high-throughput analytical platforms is essential for efficient profiling of this compound and related compounds in complex biological samples and screening libraries. Current methods for analyzing guanidino compounds often involve techniques like high-performance liquid chromatography (HPLC). pdfdrive.to However, analyzing large numbers of samples from bioprospection efforts or biosynthetic engineering experiments requires faster and more sensitive approaches. High-throughput analytical development aims to integrate advanced technologies, automation, and data-driven approaches to accelerate the characterization of diverse molecules. chi-peptalk.com Mass spectrometry (MS), particularly in combination with chromatography (e.g., HPLC-MS), is a powerful tool for identifying and quantifying natural products. acs.orgsciex.comnih.gov Future directions include developing miniaturized and automated MS-based methods for high-throughput screening of this compound in crude extracts or engineered biological systems. chi-peptalk.comsciex.comnih.gov Label-free MS assays offer advantages in being cheaper, faster, and potentially more physiologically relevant than traditional methods. nih.gov Implementing high-throughput intact analysis workflows can significantly increase sample throughput. chi-peptalk.comsciex.com The goal is to enable rapid and accurate profiling of this compound concentration and the detection of novel analogs in large sample sets, facilitating both discovery and optimization efforts. chi-peptalk.comsciex.comdrugtargetreview.com

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling play a crucial role in understanding the properties, reactivity, and potential biological interactions of this compound at a molecular level. These methods can complement experimental studies by providing insights into structure-activity relationships, binding modes, and reaction mechanisms. eurekalert.orgbenthambooks.comnih.govnih.gov Future research should leverage techniques such as molecular dynamics simulations to study the conformational behavior of this compound in different environments and its interactions with potential biological targets, even if those targets are currently unknown. eurekalert.orgbenthambooks.comnih.govnih.gov Quantum mechanics calculations can provide detailed information about the electronic structure and reactivity of the guanidine functional group and other parts of the molecule. eurekalert.org Molecular docking studies can be used to predict how this compound might bind to known or hypothesized protein targets, aiding in the identification of its biological function. eurekalert.orgbenthambooks.comnih.gov Computational approaches can also assist in predicting physicochemical properties relevant to its isolation, purification, and potential biological activity, such as solubility and partitioning behavior. nih.gov Furthermore, computational methods can be used to design and evaluate potential this compound analogs before their synthesis, guiding rational design efforts. eurekalert.orgbenthambooks.comnih.gov

Rational Design and Synthesis of this compound-Inspired Chemical Probes for Biological Research

Rational design and synthesis of chemical probes inspired by the structure of this compound represent a valuable avenue for investigating its biological role and potential targets. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target to modulate its function and help researchers understand its role in biological systems. nih.govpromega.com.aursc.org Given the unknown biological function of this compound, designing probes based on its structure could help identify the biomolecules it interacts with in its native organism or in other biological contexts. These probes could incorporate features that facilitate target identification, such as photoreactive groups for photoaffinity labeling or tags for subsequent isolation and analysis of bound proteins. nih.govlstmed.ac.uk Structure-based design, informed by computational modeling and potential binding predictions, can guide the synthesis of these probes. nih.govlstmed.ac.uknih.gov The synthesis of this compound and its analogs, potentially incorporating modifications to enhance selectivity or introduce functional handles, is a necessary step in this process. canterbury.ac.nzlstmed.ac.uk Such probes would be invaluable tools for chemical biology research, allowing for the study of this compound's mechanism of action and the validation of its biological targets. nih.govpromega.com.aursc.org

常见问题

Basic Research Questions

Q. How can the PICO framework be applied to formulate a research question on Phascoline's mechanism of action in preclinical models?

- Methodological Answer : Use the PICO framework to structure your question:

- Population : Specify the biological model (e.g., murine hepatocytes).

- Intervention : Define this compound dosage, administration route, and exposure duration.

- Comparison : Include controls (e.g., untreated cells or alternative compounds).

- Outcome : Identify measurable endpoints (e.g., enzyme inhibition, gene expression changes).

Example: "Does this compound (50 µM, 24h exposure) reduce oxidative stress markers in murine hepatocytes compared to untreated controls?" - Validation : Use a "shell table" to map variables (P, I, C, O) and ensure alignment with public health significance .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer :

- Keyword Optimization : Combine terms like "this compound pharmacokinetics", "in vivo toxicity", and "metabolic pathways" with Boolean operators (e.g.,

AND,OR) to refine searches in PubMed or Google Scholar . - Database Filters : Limit results to peer-reviewed articles (2015–2025) and exclude patents/industrial reports.

- Citation Tracking : Use tools like Web of Science to trace seminal papers and recent citations .

- Gaps Identification : Note inconsistencies in reported IC50 values or model systems .

Q. What are the best practices for designing controlled experiments to assess this compound's efficacy?

- Methodological Answer :

- Randomization : Assign treatment/control groups randomly to mitigate selection bias.

- Blinding : Implement double-blind protocols for data collection and analysis.

- Replication : Include ≥3 biological replicates to account for variability.

- Controls : Use positive (e.g., known inhibitors) and negative (solvent-only) controls.

- Data Tables : Structure results using ANOVA tables to compare group means (e.g., p-values, effect sizes) .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved through meta-analytical approaches?

- Methodological Answer :

- Heterogeneity Analysis : Use Cochran’s Q-test or I² statistic to quantify variability across studies.

- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell type, dosage ranges).

- Publication Bias Assessment : Apply funnel plots or Egger’s regression to detect missing studies.

- Example : A 2023 meta-analysis resolved discrepancies in this compound’s anti-inflammatory effects by showing dose-dependent outcomes in human vs. rodent models .

Q. Which advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50.

- Bayesian Hierarchical Models : Account for multi-level variability (e.g., inter-lab differences).

- Machine Learning : Use random forests to identify nonlinear interactions between dosage and secondary metabolites.

- Visualization : Generate heatmaps or 3D response surfaces to illustrate synergistic/antagonistic effects .

Q. How can multi-omics data integration elucidate this compound's systemic effects in complex biological systems?

- Methodological Answer :

- Workflow :

Transcriptomics : Identify differentially expressed genes post-Phascoline exposure.

Proteomics : Correlate protein abundance changes with phenotypic outcomes.

Metabolomics : Map altered metabolic pathways (e.g., TCA cycle intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。